molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

Cat. No.: B122299
CAS No.: 152562-66-8
M. Wt: 166.26 g/mol
InChI Key: KRZRTBOGNYILKU-UHFFFAOYSA-N
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Description

Z-CITCO: is a chemical compound known for its role as an agonist for the constitutive androstane receptor (CAR). It is the cis isomer of the CAR agonist CITCO. The compound has a molecular formula of C19H12Cl3N3OS and a molecular weight of 436.70 . Z-CITCO is primarily used for research purposes and is not intended for human consumption .

Preparation Methods

The synthesis of Z-CITCO involves several steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the compound being stored at -20°C for long-term stability

Chemical Reactions Analysis

Z-CITCO undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z-CITCO may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Z-CITCO has a wide range of scientific research applications, including:

Mechanism of Action

Z-CITCO exerts its effects by acting as an agonist for the constitutive androstane receptor (CAR). Upon binding to CAR, Z-CITCO induces the nuclear translocation of the receptor, leading to the activation of CAR-regulated genes. These genes are involved in various metabolic pathways, including the detoxification of xenobiotics and the regulation of drug metabolism .

Comparison with Similar Compounds

Z-CITCO is similar to other CAR agonists, such as CITCO. it is unique in its cis isomeric form, which may result in different binding affinities and biological activities. Other similar compounds include:

Z-CITCO’s uniqueness lies in its specific isomeric form, which may offer distinct advantages in certain research applications.

Properties

CAS No.

152562-66-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3

InChI Key

KRZRTBOGNYILKU-UHFFFAOYSA-N

SMILES

CC1=CCC2(CC1CO2)C(C)C

Canonical SMILES

CC1=CCC2(CC1CO2)C(C)C

Synonyms

6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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